molecular formula C18H22O6 B018226 (E/Z)-Methyl mycophenolate CAS No. 31858-66-9

(E/Z)-Methyl mycophenolate

Cat. No.: B018226
CAS No.: 31858-66-9
M. Wt: 334.4 g/mol
InChI Key: ZPXRQFLATDNYSS-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Mycophenolate (CAS 31858-66-9), also known as the EP Impurity E of Mycophenolate Mofetil, is a methyl ester derivative of mycophenolic acid (MPA). This compound is also a natural product isolated from the marine fungus Phaeosphaeria spartinae . Research Applications and Value: - Pharmaceutical Research: Serves as a key reference standard as a degradation product (EP Impurity E) in the quality control and analysis of the immunosuppressant drug Mycophenolate Mofetil. - Oncology Research: Emerging studies highlight its significant potential in anticancer research. Recent investigations demonstrate that Methyl Mycophenolate exhibits potent anti-proliferative activity against various human cancer cell lines, including gastric cancer. Its proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase. Mechanistic studies suggest it acts by enhancing the stability of the p53 tumor suppressor protein, a critical regulator of cell growth and death. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXRQFLATDNYSS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112946
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31858-66-9
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31858-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl mycophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL MYCOPHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of methyl mycophenolate can change over time in laboratory settings. For instance, the drug’s impact on glial proliferation and apoptosis after excitotoxic injury has been shown to vary at different time points post-injury.

Dosage Effects in Animal Models

The effects of methyl mycophenolate can vary with different dosages in animal models. For example, in dogs, the commonly used dosage of 10 mg/kg twice a day has been reported to be effective, but higher doses often result in unacceptable gastrointestinal toxicity.

Metabolic Pathways

Methyl mycophenolate is involved in the purine metabolic pathway. It inhibits the enzyme IMPDH, which plays a crucial role in the de novo synthesis of guanine nucleotides.

Biological Activity

Methyl mycophenolate, more commonly known as mycophenolate mofetil (MMF), is an immunosuppressive drug widely used in clinical settings, particularly in organ transplantation and autoimmune diseases. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Mycophenolate mofetil is a prodrug that is hydrolyzed to its active form, mycophenolic acid (MPA), which acts primarily as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This inhibition selectively affects lymphocytes since these cells rely heavily on the de novo synthesis pathway for purine nucleotides necessary for DNA and RNA synthesis. The following points summarize its mechanism:

  • Inhibition of Lymphocyte Proliferation : MPA inhibits T-cell and B-cell proliferation by blocking the conversion of inosine monophosphate to xanthine monophosphate, leading to decreased guanosine triphosphate (GTP) levels, which are crucial for lymphocyte function .
  • Reduction in Cytokine Production : By inhibiting lymphocyte activation, MPA reduces the production of pro-inflammatory cytokines, thereby modulating immune responses .
  • Apoptosis Induction : MPA has been shown to increase apoptosis in activated T lymphocytes, enhancing its immunosuppressive effects .

Pharmacokinetics

The pharmacokinetic properties of MMF are crucial for understanding its efficacy and safety profile:

ParameterValue
Volume of Distribution3.6 to 4.0 L/kg
Protein Binding97% (mainly to albumin)
MetabolismHepatic via carboxylesterases 1 and 2
Elimination Half-LifeApproximately 16 hours
BioavailabilityVaries with oral administration

MMF is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1 to 6 hours post-dose. The enterohepatic recirculation contributes significantly to the drug's bioavailability .

Therapeutic Applications

MMF is primarily used in the following contexts:

  • Organ Transplantation : It is a standard immunosuppressive therapy to prevent graft rejection in kidney, heart, and liver transplants. Its use has been associated with improved graft survival rates compared to other immunosuppressants .
  • Autoimmune Diseases : MMF is effective in treating conditions such as lupus nephritis and rheumatoid arthritis. In a study involving 70 patients with lupus nephritis, 51% achieved complete remission after treatment with MMF .
  • Ocular Inflammation : MMF has shown promise as a steroid-sparing agent in managing ocular inflammatory diseases, demonstrating significant improvement in symptoms while minimizing steroid side effects .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy and safety of MMF across various patient populations:

  • Lupus Nephritis Study :
    • A cohort study followed 70 patients treated with MMF for lupus nephritis over five years.
    • Outcomes included a complete response in 36 patients (51%) and partial response in others.
    • Factors influencing treatment failure included persistent hypoalbuminemia and higher proteinuria levels .
  • Pediatric Use :
    • A study assessed MMF's effectiveness as a second-line medication for pediatric patients with anti-NMDA receptor encephalitis.
    • Results indicated stabilization of neurological function with minimal adverse effects .
  • Efficacy in Takayasu’s Arteritis :
    • A prospective study involving 30 patients demonstrated that MMF significantly controlled disease activity and reduced vascular damage progression when combined with glucocorticoids .

Scientific Research Applications

Clinical Applications

  • Organ Transplantation
    • Indication : Methyl mycophenolate is widely used to prevent organ rejection in kidney, heart, and liver transplants. It is often administered in combination with other immunosuppressants such as cyclosporine and corticosteroids .
    • Mechanism : By inhibiting IMPDH, methyl mycophenolate disrupts the de novo synthesis of purines, thereby reducing the proliferation of T and B lymphocytes essential for immune responses against transplanted organs .
  • Autoimmune Diseases
    • Conditions Treated :
      • Systemic Lupus Erythematosus (SLE) : Methyl mycophenolate has shown efficacy in managing lupus nephritis and other manifestations of SLE .
      • Anti-NMDAR Encephalitis : A study indicated that MMF could serve as a second-line treatment for this severe autoimmune encephalitis, demonstrating safety and potential effectiveness .
      • Dermatitis and Psoriasis : Approved for treating psoriasis, methyl mycophenolate has been explored for its topical formulations to enhance skin penetration and efficacy against skin symptoms .
  • Neurological Disorders
    • Recent studies have highlighted its role in neuroprotection following central nervous system injuries. Methyl mycophenolate can modulate inflammatory responses and promote neuronal survival when administered shortly after injury .

Data Tables

Application AreaConditionKey Findings
Organ TransplantationKidney/Heart/Liver RejectionEffective when combined with other immunosuppressants
Autoimmune DiseasesLupus NephritisReduces disease activity; effective in long-term use
Neurological DisordersAnti-NMDAR EncephalitisSafe and effective as a second-line therapy
Dermatological ConditionsPsoriasisApproved for treatment; topical formulations under study

Case Studies

  • Pediatric Anti-NMDAR Encephalitis
    • A retrospective analysis involving six children indicated that methyl mycophenolate was effective in reducing relapse rates when used as a second-line agent. The study emphasized the need for further clinical trials to establish definitive efficacy .
  • Psoriasis Treatment
    • Clinical trials have demonstrated that MMF is effective for moderate to severe psoriasis, with improvements noted in skin symptoms when compared to traditional therapies. However, challenges regarding skin penetration remain an area for ongoing research .
  • Neuroprotection Studies
    • Research using organotypic hippocampal slice cultures showed that methyl mycophenolate could provide cytoprotection against neuronal damage when administered shortly after injury, highlighting its potential role in acute neurological conditions .

Comparison with Similar Compounds

Mycophenolate Mofetil (MMF)

Structural and Pharmacokinetic Differences :

  • MMF is the 2-morpholinoethyl ester of MPA, whereas methyl mycophenolate is the methyl ester. This structural distinction impacts hydrolysis rates and bioavailability. MMF is rapidly hydrolyzed to MPA in vivo, achieving peak plasma concentrations within 1–2 hours, while methyl mycophenolate is primarily a synthetic precursor .
  • Bioequivalence: Enteric-coated mycophenolate sodium (EC-MPS), another MPA prodrug, shows comparable bioavailability to MMF but with delayed absorption (Tₘₐₓ: 1.5–2.5 hours vs. 0.8–1.5 hours for MMF) .

Clinical Efficacy :

  • In renal transplant recipients, MMF (1–1.5 g/day) and EC-MPS (720–1080 mg/day) demonstrate equivalent mycophenolic acid exposure (AUC₀–₁₂: 30–60 mg·h/L) .
  • MMF outperforms azathioprine in reducing acute rejection rates (20% vs. 40%) and exhibits a superior tolerability profile .
Table 1: Key Pharmacokinetic Parameters of MMF vs. EC-MPS
Parameter MMF EC-MPS
Tₘₐₓ (hours) 0.8–1.5 1.5–2.5
AUC₀–₁₂ (mg·h/L) 30–60 30–60
Dose Equivalence 1 g ≈ 720 mg 720 mg ≈ 1 g
Common Side Effects Diarrhea (30%) Nausea (15%)
Reference

Mycophenolic Acid (MPA)

Direct Metabolite Comparison :

  • MPA, the active metabolite of both MMF and methyl mycophenolate, inhibits inosine monophosphate dehydrogenase (IMPDH), blocking lymphocyte proliferation. Methyl mycophenolate itself lacks direct immunosuppressive activity but serves as a prodrug .
  • Therapeutic Monitoring : MPA's AUC correlates with clinical outcomes in lupus nephritis, with optimal efficacy at 30–60 mg·h/L .

Metabolic Pathways :

  • MMF is metabolized by CYP17A1 and CYP3A5, while methyl mycophenolate undergoes hepatic esterase-mediated hydrolysis .

Azathioprine and Methotrexate

Efficacy in Autoimmune Diseases :

  • MMF achieves faster response rates than methotrexate in uveitis (median time-to-success: 4.2 vs. 6.1 months) but is cost-prohibitive in long-term use .
  • Compared to azathioprine, MMF reduces relapse risk in neuromyelitis optica spectrum disorder (NMOSD) by 50% but has higher infection risks .
Table 2: Immunosuppressant Comparison in Autoimmune Diseases
Parameter MMF Azathioprine Methotrexate
Mechanism IMPDH inhibition Purine synthesis Dihydrofolate reductase inhibition
Relapse Reduction (NMOSD) 50% 30% N/A
Time-to-Efficacy 4.2 months 6 months 6.1 months
Cost (Annual) $10,000–$15,000 $500–$1,000 $300–$600
Reference

Structural Analogues and Derivatives

  • Mycophenolic Acid β-D-Glucuronide: A metabolite of MPA with enhanced solubility, synthesized using methyl mycophenolate as a precursor .
  • Penic Acid J: A natural glucosylated derivative of methyl mycophenolate isolated from Rhizopus oryzae, demonstrating novel bioactivity .

Preparation Methods

Esterification via Acid Catalysis

The most direct method for synthesizing methyl mycophenolate involves the esterification of mycophenolic acid with methanol under acidic conditions. In this approach, MPA reacts with methanol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol displaces the acidic proton of MPA’s carboxylic acid moiety.

Patent WO2009084008A1 highlights the use of thionyl chloride to generate MPA’s acid chloride intermediate, which subsequently reacts with methanol to yield the methyl ester. This method avoids prolonged reaction times associated with traditional esterification, achieving yields exceeding 80% under optimized conditions. For instance, Example 9 of the patent describes dissolving MPA in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), followed by thionyl chloride addition at 10°C. The resulting acid chloride is then treated with sodium methoxide in toluene, yielding methyl mycophenolate with a purity of 99.8% by HPLC.

Alkali Metal-Mediated Transesterification

Alternative routes employ alkali metal alkoxides to facilitate transesterification. For example, sodium methoxide in methanol deprotonates methanol, enhancing its nucleophilicity for ester formation. Patent WO2009084008A1 demonstrates this approach by reacting MPA with sodium methoxide in toluene under reflux conditions. The process eliminates water via azeotropic distillation, shifting the equilibrium toward ester formation. This method reduces dimeric impurities to <0.5%, a significant improvement over earlier acid-catalyzed routes.

Solvent Systems and Reaction Optimization

Role of Aprotic Solvents

Non-polar solvents such as toluene, xylene, and cyclohexane are preferred for their ability to dissolve MPA while facilitating water removal. In Example 6 of WO2009084008A1, a 50:50 mixture of toluene and xylene at 145°C enables rapid reaction completion (50 minutes) with 85% yield and 99.2% purity. The high boiling point of xylene ensures sustained reflux without solvent degradation, while toluene aids in azeotropic water separation.

Temperature and Kinetic Control

Elevated temperatures (110–145°C) accelerate reaction kinetics but risk thermal degradation of MPA’s sensitive isobenzofuranone ring. Patent WO2005105771A1 addresses this by employing stepwise heating: initial mixing at 70°C followed by gradual temperature escalation to 145°C. This protocol minimizes side reactions, achieving impurity levels below 0.4% for critical byproducts like Compound V.

Impurity Profiling and Mitigation Strategies

Major Byproducts and Their Origins

The synthesis of methyl mycophenolate is complicated by two primary impurities:

  • Compound V : A dimeric ester formed via Michael addition of MPA’s α,β-unsaturated ketone moiety.

  • Iron Contaminants : Trace iron from reactor corrosion during thionyl chloride use, imparting undesirable coloration.

Patent WO2009084008A1 identifies Compound V concentrations up to 0.52% in early-stage reactions, necessitating purification via acidic washings and recrystallization. For instance, Example 8 employs 3% aqueous HCl to protonate residual MPA, followed by toluene extraction and sodium bicarbonate neutralization, reducing Compound V to <0.3%.

Advanced Purification Techniques

Crystallization from mixed solvents (e.g., ethyl acetate/hexane) enhances purity by exploiting differential solubility. After extraction, the crude ester is dissolved in warm ethyl acetate and gradually cooled to induce crystallization. This step removes non-polar impurities, yielding pharmaceutical-grade methyl mycophenolate with >99.5% purity.

Industrial-Scale Production and Economic Considerations

Catalytic Efficiency and Cost Metrics

Large-scale synthesis prioritizes catalyst recyclability and solvent recovery. The use of sodium methoxide (0.15 molar equivalents relative to MPA) offers a cost-effective catalyst system, as highlighted in WO2005105771A1. Methanol, a byproduct of transesterification, is distilled and reused, reducing raw material costs by ~20% compared to single-use solvent systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for structural confirmation. The methyl ester’s 1H^1H NMR spectrum (Fig. 1 of WO2009084008A1) displays characteristic singlet peaks at δ 3.65 ppm (methoxy group) and δ 5.21 ppm (morpholinyl ethyl protons). IR spectroscopy further confirms ester formation via a strong carbonyl stretch at 1759 cm1^{-1}.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity analysis. Patent methods specify a C18 column and acetonitrile/water mobile phase, achieving baseline separation of methyl mycophenolate from MPA and Compound V. Acceptance criteria for pharmaceutical batches require ≤0.1% MPA and ≤0.3% total impurities .

Q & A

Q. How should researchers mitigate batch-to-batch variability in Methyl Mycophenolate preclinical studies?

  • Methodological Answer : Source compounds from certified suppliers with batch-specific certificates of analysis. Pre-test each batch for bioactivity using a standardized assay (e.g., lymphocyte proliferation). Use statistical blocking during experimental design to account for batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E/Z)-Methyl mycophenolate
Reactant of Route 2
Reactant of Route 2
(E/Z)-Methyl mycophenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.